molecular formula C10H11FO B1266660 cyclopropyl(4-fluorophenyl)methanol CAS No. 827-88-3

cyclopropyl(4-fluorophenyl)methanol

Cat. No.: B1266660
CAS No.: 827-88-3
M. Wt: 166.19 g/mol
InChI Key: MJODBWDKPXYVMF-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a 4-fluorophenyl group

Scientific Research Applications

Cyclopropyl(4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Biochemical Analysis

Biochemical Properties

Alpha-Cyclopropyl-4-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between alpha-Cyclopropyl-4-fluorobenzyl alcohol and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules. These interactions are crucial for understanding the compound’s metabolic pathways and potential effects on cellular functions.

Cellular Effects

Alpha-Cyclopropyl-4-fluorobenzyl alcohol has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, alpha-Cyclopropyl-4-fluorobenzyl alcohol can impact gene expression by interacting with transcription factors and other regulatory proteins. These effects on cell signaling and gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of alpha-Cyclopropyl-4-fluorobenzyl alcohol involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, alpha-Cyclopropyl-4-fluorobenzyl alcohol can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered metabolite levels. Additionally, this compound can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Cyclopropyl-4-fluorobenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that alpha-Cyclopropyl-4-fluorobenzyl alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to alpha-Cyclopropyl-4-fluorobenzyl alcohol can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of alpha-Cyclopropyl-4-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of alpha-Cyclopropyl-4-fluorobenzyl alcohol in research and potential therapeutic applications.

Metabolic Pathways

Alpha-Cyclopropyl-4-fluorobenzyl alcohol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can be metabolized to form various intermediates that may further participate in biochemical reactions. These interactions with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, alpha-Cyclopropyl-4-fluorobenzyl alcohol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of alpha-Cyclopropyl-4-fluorobenzyl alcohol is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of alpha-Cyclopropyl-4-fluorobenzyl alcohol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, alpha-Cyclopropyl-4-fluorobenzyl alcohol may localize to the mitochondria, influencing mitochondrial metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(4-fluorophenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form cyclopropyl(4-fluorophenyl)formaldehyde or cyclopropyl(4-fluorophenyl)carboxylic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to cyclopropyl(4-fluorophenyl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopropyl(4-fluorophenyl)formaldehyde, Cyclopropyl(4-fluorophenyl)carboxylic acid

    Reduction: Cyclopropyl(4-fluorophenyl)methane

    Substitution: Various substituted derivatives depending on the reagent used

Comparison with Similar Compounds

Cyclopropyl(4-fluorophenyl)methanol can be compared with other similar compounds such as:

    Cyclopropyl(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    Cyclopropyl(4-bromophenyl)methanol: Contains a bromine atom, leading to different chemical and physical properties.

    Cyclopropyl(4-methylphenyl)methanol: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.

Properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODBWDKPXYVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002856
Record name Cyclopropyl(4-fluorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-88-3
Record name α-Cyclopropyl-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-4-fluorobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyl(4-fluorophenyl)methanol
Source EPA DSSTox
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Record name α-cyclopropyl-4-fluorobenzyl alcohol
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Synthesis routes and methods I

Procedure details

Add 3.2 g (0.085 mole) cyclopropyl-4-fluorobenzylmethanone to 80 ml of 3.2 g (0.085 mole) sodium borohydride partially dissolved in absolute ethanol, following the reaction by thin-layer chromatography. After about 6 hours at room temperature, cool the reaction in an ice bath and add acetic acid. Extract the mixture with methylene (3×60 ml) wash the methylene chloride extracts with saturated aqueous sodium bicarbonate solution, and dry over magnesium sulfate. Evaporate the methylene chloride extracts and dry in vacuo to yield the title compound.
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Synthesis routes and methods II

Procedure details

Reduction of cyclopropyl 4-fluorophenyl ketone by reaction with sodium borohydride gave cyclopropyl-4-fluorophenylcarbinol. Reaction of the cyclopropyl carbinol with hydrogen chloride in acetic acid effected opening of the cyclopropyl ring, chlorination and dehydration to afford 1-chloro-4-(4-fluorophenyl)-3-butene. The chlorobutene was reacted with dimethylamine in ethanol at 100° C. for forty-eight hours to provide N,N-dimethyl-4-(4-fluorophenyl)-3-butenylamine. A solution of 54.4 g. of the butenylamine in 343 ml. of ethanol containing 2.5 g. of Raney Nickel was hydrogenated to provide 47.71 g. of N,N-dimethyl-4-(4-fluorophenyl)butylamine. B.P. 115°-118° C. at 12 torr.
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